methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride
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Overview
Description
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloro-substituted tetrahydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the chloro substituent and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted tetrahydroisoquinolines and their derivatives. Examples are:
- 5-chloro-1,2,3,4-tetrahydroisoquinoline
- Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Uniqueness
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of both the methyl ester and hydrochloride groups.
Properties
Molecular Formula |
C11H13Cl2NO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
methyl (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
MGMKDNKHQWCNQD-HNCPQSOCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1)C=CC=C2Cl.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2Cl.Cl |
Origin of Product |
United States |
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